![molecular formula C23H20N6O3 B3011632 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896292-95-8](/img/structure/B3011632.png)
2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide" is a derivative of imidazopyridine and purine-thioacetamide. These derivatives are of significant interest due to their potential as imaging agents in positron emission tomography (PET) tracers for nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) . Additionally, related compounds, such as 2-phenylimidazo[2,1-i]purin-5-ones, have been studied for their structure-activity relationships and characterized as potent and selective inverse agonists at human A3 adenosine receptors (ARs) . These findings suggest that the compound may have similar biological relevance and potential therapeutic applications.
Synthesis Analysis
The synthesis of related carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives involves O-[(11)C]methylation of corresponding precursors with [(11)C]CH3OTf under basic conditions, followed by isolation using a simplified solid-phase extraction (SPE) method . This process yields radiochemical purities greater than 99% and specific activities ranging from 185-555 GBq/μmol. Although the exact synthesis details for the compound are not provided, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of the compound includes an imidazo[2,1-f]purin core, which is a bicyclic structure consisting of a fused imidazole and purine ring system. This core is substituted with various functional groups, including a 1-methyl group, a 7-phenyl group, an 8-(p-tolyl) group, and an acetamide moiety at the 2-position. The presence of these groups can significantly influence the compound's binding affinity and selectivity towards biological targets such as adenosine receptors .
Chemical Reactions Analysis
While the specific chemical reactions involving "2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide" are not detailed in the provided papers, related compounds have been shown to undergo reactions such as methylation, which affects their affinity for adenosine receptors . The presence of the acetamide group suggests potential reactivity under certain conditions, which could be exploited for further chemical modifications or for the compound's activation within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly described in the provided papers. However, the related compounds exhibit high radiochemical purity and specific activity, which are important parameters for PET tracers . Additionally, the solubility and stability of these compounds, particularly in aqueous environments, are crucial for their function as imaging agents or receptor antagonists. The structural elements such as chlorination and alkyl substitutions on the phenyl ring can influence these properties and the overall pharmacokinetic profile .
Scientific Research Applications
Radioligand Development
- MRE 2029-F20, structurally related to 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide, is a selective antagonist ligand of A2B adenosine receptors. It has been developed as a radioligand for pharmacological characterization of human A2B adenosine receptor subtype (Baraldi et al., 2004).
Antifungal Agents
- A series of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives, similar in structure to the compound , have shown significant activity against Candida albicans and Candida krusei. These compounds are promising for further optimization as antifungal agents (Altındağ et al., 2017).
Antioxidant and Anti-Inflammatory Properties
- The compound is structurally related to methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates, which have been studied for their antioxidant and anti-inflammatory properties. These studies have highlighted the potential of these compounds in modulating oxidative and inflammatory processes (Кorobko et al., 2018).
Molecular Docking and Antimicrobial Activity
- Imidazole derivatives, which are structurally similar, have been designed and synthesized for targeting dihydropteroate synthase enzyme. They exhibited appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies provided insights into their potential mechanism of action (Daraji et al., 2021).
properties
IUPAC Name |
2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-14-8-10-16(11-9-14)29-17(15-6-4-3-5-7-15)12-27-19-20(25-22(27)29)26(2)23(32)28(21(19)31)13-18(24)30/h3-12H,13H2,1-2H3,(H2,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUBHULKQHAPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

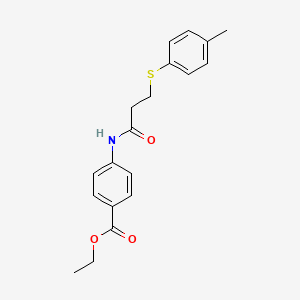

![3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B3011552.png)

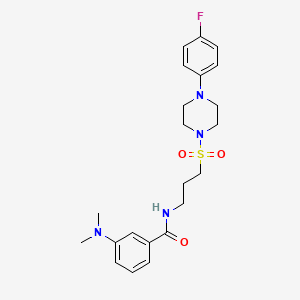
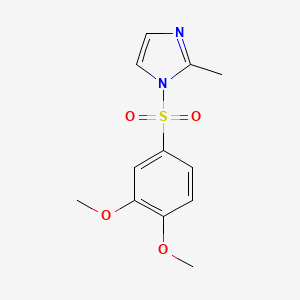
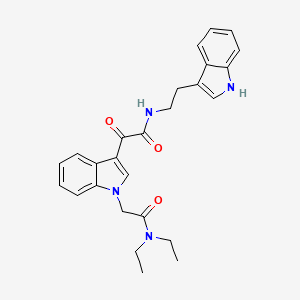
![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide](/img/structure/B3011559.png)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)

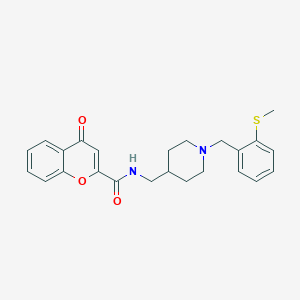
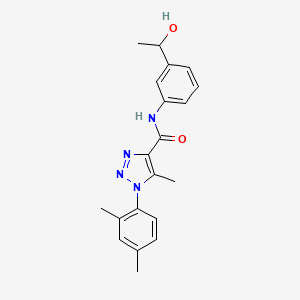

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)